1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chloromethylation of 3-mercaptophenylpropan-2-one using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Phenylacetone: Similar structure with a phenyl ring and a propanone moiety but lacks the chloromethyl and mercapto groups.
Thiophene Derivatives: Compounds containing a thiophene ring with various substituents, exhibiting similar chemical reactivity and applications.
Uniqueness: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3 |
InChI Key |
WEVZOHBSSUNPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)CCl |
Origin of Product |
United States |
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